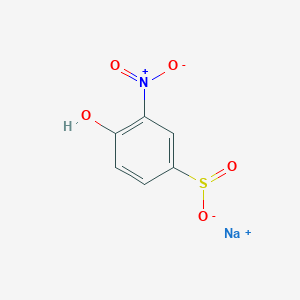Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate
CAS No.:
Cat. No.: VC17635342
Molecular Formula: C6H4NNaO5S
Molecular Weight: 225.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H4NNaO5S |
|---|---|
| Molecular Weight | 225.16 g/mol |
| IUPAC Name | sodium;4-hydroxy-3-nitrobenzenesulfinate |
| Standard InChI | InChI=1S/C6H5NO5S.Na/c8-6-2-1-4(13(11)12)3-5(6)7(9)10;/h1-3,8H,(H,11,12);/q;+1/p-1 |
| Standard InChI Key | RGPWBNGSEIWCRD-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])O.[Na+] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure (C₆H₄NNaO₅S) features a benzene core with three functional groups:
-
Sulfinate group: Positioned at carbon 1, this group (-SO₂⁻Na⁺) enhances water solubility and serves as a nucleophile in substitution reactions.
-
Nitro group: At carbon 3, the -NO₂ group withdraws electron density, polarizing the aromatic ring and influencing regioselectivity in further reactions.
-
Hydroxyl group: At carbon 4, the -OH group introduces acidity (pKa ~8–10) and enables hydrogen bonding or coordination with metals .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄NNaO₅S |
| Molecular Weight | 225.16 g/mol |
| Exact Mass | 224.963 g/mol |
| Topological Polar Surface Area | 115 Ų |
| LogP (Partition Coefficient) | 1.45 (estimated) |
Synthesis and Manufacturing
Sulfonation-Nitration Pathways
While no direct synthesis of Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate is documented, analogous routes for sulfonated nitrobenzenes provide a framework. For example, the sulfonation of nitrobenzene derivatives using chlorosulfonic acid (ClSO₃H) under controlled conditions can yield sulfonated intermediates . A modified process might involve:
-
Sulfonation: Reacting 4-nitrophenol with chlorosulfonic acid to introduce the sulfinate group.
-
Neutralization: Treating the sulfonic acid intermediate with sodium hydroxide to form the sodium sulfinate salt.
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Sulfonation | 4-Nitrophenol + ClSO₃H (1:0.5), 110°C, 4h | 4-Nitro-3-hydroxybenzenesulfonic acid |
| Neutralization | NaOH (aq), 25°C, 1h | Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate |
This approach mirrors the chlorosulfonic acid-mediated sulfonation of nitrobenzene described in patent CN108997175B, where stoichiometric control minimizes waste acid generation .
Chemical Reactivity and Applications
Redox and Coupling Reactions
The nitro and sulfinate groups enable participation in redox and cross-coupling reactions. For instance, copper-catalyzed coupling with sodium sulfinates (as in ) could facilitate the formation of sulfonamides or azo dyes. The hydroxyl group further allows for etherification or esterification, broadening synthetic utility.
Pharmaceutical and Dye Intermediates
Structurally related compounds, such as sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato)chromate(1-), demonstrate applications in dye chemistry and biological probes. Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate may serve as a precursor to:
-
Anticancer agents: Nitroaromatics are explored for their cytotoxic properties.
-
Azo dyes: Coupling with diazonium salts could yield colored compounds for textiles.
Recent Advances and Future Directions
Catalytic Innovations
The copper-catalyzed coupling of nitroarenes with sodium sulfinates highlights a shift toward transition-metal-mediated transformations. Adapting such methodologies could streamline the functionalization of Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate.
Computational Modeling
Density functional theory (DFT) studies could predict the compound’s reactivity patterns, guiding experimental efforts in drug discovery or materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume